Thiochroman

Description

Structure

3D Structure

Properties

CAS No. |

2054-35-5 |

|---|---|

Molecular Formula |

C9H10S |

Molecular Weight |

150.24 g/mol |

IUPAC Name |

3,4-dihydro-2H-thiochromene |

InChI |

InChI=1S/C9H10S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 |

InChI Key |

WPWNEKFMGCWNPR-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2SC1 |

Canonical SMILES |

C1CC2=CC=CC=C2SC1 |

Other CAS No. |

2054-35-5 |

Origin of Product |

United States |

Foundational & Exploratory

The Thiochroman Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

An in-depth exploration of the core chemical, physical, and biological properties of the Thiochroman scaffold, a privileged structure in medicinal chemistry.

The this compound scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention in the field of drug discovery due to its versatile chemical nature and broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the fundamental properties of the this compound core, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for the rational design and development of novel therapeutic agents based on this remarkable scaffold.

Physicochemical and Spectroscopic Properties

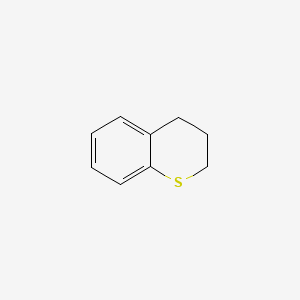

The this compound scaffold, with the chemical formula C₉H₁₀S, is a bicyclic structure composed of a benzene ring fused to a thiopyran ring.[1] The physicochemical properties of the core scaffold and its common derivative, this compound-4-one, are summarized in the table below. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of its derivatives.

| Property | This compound | This compound-4-one |

| Molecular Formula | C₉H₁₀S | C₉H₈OS |

| Molecular Weight | 150.24 g/mol [1] | 164.22 g/mol [2] |

| Appearance | - | Low Melting Solid, Orange[2] |

| Melting Point | - | 28-30 °C[2][3][4] |

| Boiling Point | - | 154 °C/12 mmHg[2][3][4] |

| Refractive Index (n20/D) | - | 1.6395[2][3] |

| LogP | 2.8[1] | 2.36510[5] |

| PSA (Polar Surface Area) | - | 42.37 Ų[5] |

Spectroscopic data is essential for the structural elucidation and characterization of this compound derivatives. The following table summarizes key ¹H and ¹³C NMR chemical shifts for the parent this compound scaffold.

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C2 | 2.95 (t) | 25.9 |

| C3 | 1.95 (m) | 29.8 |

| C4 | 2.80 (t) | 29.4 |

| C4a | - | 130.5 |

| C5 | 7.10 (d) | 126.5 |

| C6 | 7.00 (t) | 125.0 |

| C7 | 6.95 (t) | 129.5 |

| C8 | 7.15 (d) | 127.5 |

| C8a | - | 135.0 |

Note: The exact chemical shifts can vary depending on the solvent and the substituents present on the scaffold.

Synthesis of the this compound Scaffold

The this compound core and its derivatives can be synthesized through various chemical routes. A common and efficient method for the synthesis of this compound-4-ones is the palladium-catalyzed carbonylative heteroannulation of 2-iodothiophenols with allenes.[6] Another widely used approach involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[7]

Experimental Protocol: Palladium-Catalyzed Carbonylative Heteroannulation

This protocol describes the synthesis of a this compound-4-one derivative from 2-iodothiophenol and an allene.[6]

Materials:

-

2-Iodothiophenol

-

Allene (e.g., 3-methyl-1,2-butadiene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N-Ethyldiisopropylamine (DIPEA)

-

Anhydrous benzene

-

Carbon monoxide (CO) gas

-

High-pressure reactor

-

Standard laboratory glassware

-

Solvents for workup and chromatography (ethyl acetate, hexanes, 1 M HCl, saturated aqueous NaHCO₃, brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add palladium(II) acetate (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol%).[6]

-

Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophenol (1.0 mmol, 1.0 equiv), anhydrous benzene (5 mL), N-ethyldiisopropylamine (1.5 mmol, 1.5 equiv), and the allene (3.0 mmol, 3.0 equiv).[6]

-

Reaction Execution: Seal the reactor and purge with carbon monoxide gas several times. Pressurize the reactor with carbon monoxide to 400 psi. Place the reactor in a preheated oil bath at 100 °C and stir the reaction mixture for 24 hours.[6]

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the carbon monoxide in a well-ventilated fume hood.[6]

-

Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate and filter.[6]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound-4-one derivative.[6]

References

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ddg-pharmfac.net [ddg-pharmfac.net]

- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thiochroman Core: Structure, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiochroman core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We will delve into its structure, chemical reactivity, and diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The this compound Core Structure

This compound, also known as 3,4-dihydro-2H-1-benzothiopyran, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiopyran ring. The core structure, with its sulfur-containing heterocycle, imparts unique physicochemical properties that make it a valuable pharmacophore in drug discovery. The presence of the sulfur atom influences the molecule's conformation, electronic distribution, and potential for interaction with biological targets.

Synthesis of the this compound Core

The synthesis of the this compound skeleton, particularly the versatile intermediate this compound-4-one, has been achieved through various methodologies. Key approaches include intramolecular Friedel-Crafts acylation and modern palladium-catalyzed reactions.

Intramolecular Friedel-Crafts Acylation of 3-(Arylthio)propanoic Acids

A common and effective method for synthesizing this compound-4-ones is the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. This reaction is typically promoted by a strong acid. A one-pot variation of this method, starting from thiophenols and α,β-unsaturated carboxylic acids, offers an efficient route to a variety of substituted thiochromen-4-ones.[1][2]

Table 1: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [1]

| Entry | Substituent on Aryl Ring | Product | Yield (%) |

| 1 | 4-Methoxy | 6-Methoxythiochromen-4-one | 81 |

| 2 | H | Thiochromen-4-one | 69 |

| 3 | 4-(Trifluoromethyl) | 6-(Trifluoromethyl)thiochromen-4-one | 56 |

Palladium-Catalyzed Carbonylative Heteroannulation

A modern and highly efficient method for the synthesis of this compound-4-ones involves a palladium-catalyzed carbonylative heteroannulation of 2-iodothiophenols with allenes and carbon monoxide. This one-pot procedure allows for the regioselective construction of the this compound-4-one core in good to excellent yields.[3]

Table 2: Palladium-Catalyzed Synthesis of a Model this compound-4-one [3]

| Starting Materials | Catalyst/Ligand | Conditions | Product | Yield (%) |

| 2-Iodothiophenol, 3-Methyl-1,2-butadiene, CO | Pd(OAc)₂, dppf | Benzene, DIPEA, 100 °C, 24 h, 400 psi CO | 2,2-Dimethylthis compound-4-one | 85 |

Chemical Reactivity of the this compound Core

The this compound core, particularly this compound-4-one, is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.[4] The carbonyl group and the sulfur atom are the primary sites of reactivity.

Table 3: Key Chemical Reactions of this compound-4-one

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | m-CPBA | This compound-4-one-1-oxide or 1,1-dioxide |

| Reduction | NaBH₄ | This compound-4-ol |

| Dehydrogenation | I₂/DMSO, reflux | Thiochromen-4-one |

| Condensation | Hydrazine hydrate | Pyrazole-fused this compound |

| Condensation | Hydroxylamine | Isoxazole-fused this compound |

Experimental Protocols

General Procedure for the One-Pot Synthesis of Thiochromen-4-ones[1]

To a solution of the corresponding 3-(arylthio)propanoic acid (1.0 mmol) in dichloromethane (10 mL) is added oxalyl chloride (2.0 mmol) and a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The resulting crude acid chloride is dissolved in dichloromethane (10 mL) and cooled to 0 °C. Aluminum chloride (1.2 mmol) is added portion-wise, and the reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched by the addition of ice-water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired thiochromen-4-one.

Experimental Procedure for the Palladium-Catalyzed Synthesis of this compound-4-ones[3]

In a high-pressure reactor equipped with a magnetic stir bar, palladium(II) acetate (5 mol %) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol %) are added. Under an inert atmosphere, 2-iodothiophenol (1.0 mmol), anhydrous benzene (5 mL), N-ethyldiisopropylamine (1.5 mmol), and the corresponding allene (3.0 mmol) are added. The reactor is sealed and purged with carbon monoxide gas several times before being pressurized to 400 psi with carbon monoxide. The reactor is then placed in a preheated oil bath at 100 °C and the reaction mixture is stirred for 24 hours. After cooling to room temperature and carefully venting the carbon monoxide, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound-4-one derivative.

Biological Activities and Therapeutic Potential

This compound derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

Table 4: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| This compound-4-one derivative | MCF-7 (Breast) | 0.42 | [5] |

| This compound-4-one derivative | SK-mel-2 (Melanoma) | 0.58 | [5] |

| This compound-4-one derivative | DU145 (Prostate) | 0.43 | [5] |

Antifungal Activity

The this compound core is also a promising scaffold for the development of novel antifungal agents.

Table 5: Antifungal Activity of Selected this compound Derivatives [6]

| Compound | Fungal Strain | MIC (µg/mL) |

| This compound-4-one derivative 7b | Candida albicans | 0.5 - 16 |

| This compound-4-one derivative 7b | Cryptococcus neoformans | 0.5 - 16 |

Anti-leishmanial Activity

This compound-4-one derivatives have shown significant activity against Leishmania parasites, the causative agents of leishmaniasis.

Table 6: Anti-leishmanial Activity of Selected this compound Derivatives

| Compound | Parasite | EC₅₀ (µM) | Reference |

| This compound-4-one vinyl sulfone | Leishmania panamensis | < 10 | [7] |

| Thioflavanone semicarbazone | Leishmania panamensis | 5.4 | [8] |

| Thioflavanone thiosemicarbazone | Leishmania panamensis | 5.1 | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound Derivatives

This compound-based compounds have been shown to interfere with critical signaling pathways in various diseases. Below are simplified representations of key pathways that can be targeted by these derivatives.

Caption: Estrogen Receptor (ER) Signaling Pathway and point of intervention for this compound-based antagonists.

Caption: NF-κB Signaling Pathway and the inhibitory action of this compound derivatives on the IKK complex.

Caption: STAT3 Signaling Pathway highlighting the inhibition of JAK by this compound derivatives.

Experimental Workflow: Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

The this compound core represents a versatile and privileged scaffold in medicinal chemistry. Its accessible synthesis and amenability to chemical modification have led to the discovery of numerous derivatives with potent and diverse biological activities. The continued exploration of the chemical space around the this compound nucleus, guided by a deeper understanding of its interactions with biological targets and associated signaling pathways, holds great promise for the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and endocrine disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. infontd.org [infontd.org]

Discovery and Isolation of Novel Thiochroman Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and isolation of novel thiochroman derivatives. Thiochromans, a class of sulfur-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This document outlines common synthetic strategies, detailed experimental protocols for their isolation and purification, and quantitative data on their biological efficacy. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and discovery process.

Synthetic Approaches to this compound Derivatives

The synthesis of the this compound scaffold is versatile, allowing for the introduction of a wide array of functional groups. Common strategies often begin with thiophenol or its derivatives.

One prevalent method involves the reaction of a thiophenol with an α,β-unsaturated carboxylic acid, followed by an acid-catalyzed intramolecular cyclization to form the this compound-4-one core.[1] Modifications to this core structure are then performed to generate diverse derivatives. For instance, the carbonyl group can be reduced to a hydroxyl, which can be further modified, or various substituents can be introduced on the aromatic ring.[2]

Another efficient approach is the palladium-catalyzed carbonylative heteroannulation. This one-pot method utilizes 2-iodothiophenol, an appropriate allene, and carbon monoxide to construct the substituted this compound-4-one core with high regioselectivity and good yields.[3] Biocatalysis using marine-derived fungi has also emerged as a valuable tool for creating novel this compound derivatives through biotransformation, yielding unique oxidized and stereoisomeric products.[4]

Experimental Protocols

General Synthesis of this compound-4-one Derivatives

This protocol describes a common method for synthesizing the this compound-4-one scaffold, which serves as a precursor for many derivatives.

Materials:

-

Substituted thiophenol

-

α,β-unsaturated carboxylic acid (e.g., acrylic acid)

-

Methanesulfonic acid or sulfuric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

10% Hydrochloric acid solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the α,β-unsaturated carboxylic acid in a suitable solvent, add the substituted thiophenol.

-

The mixture is stirred, often at an elevated temperature, to facilitate the initial Michael addition.[1]

-

After the addition reaction is complete (monitored by TLC), a strong acid catalyst like methanesulfonic acid is added to promote intramolecular Friedel-Crafts acylation.[1]

-

The reaction mixture is heated until cyclization is complete.

-

Upon cooling, the mixture is diluted with dichloromethane and washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Isolation and Purification of Synthesized this compound Derivatives

This protocol outlines a general work-up and purification procedure following a typical chemical synthesis.

Materials:

-

Reaction mixture containing the crude this compound derivative

-

Ethyl acetate

-

Hexanes

-

1 M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.[3]

-

Aqueous Washes: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and by-products.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

-

Chromatographic Purification: Purify the crude product by column chromatography on silica gel. A gradient of hexanes and ethyl acetate is commonly used as the eluent to afford the pure this compound derivative.[3][5]

Isolation of this compound Derivatives from Biotransformation

This protocol details the extraction and isolation of this compound metabolites from a fungal culture.[4]

Materials:

-

Fungal culture broth

-

Ethyl acetate or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Extraction: After the incubation period, the fungal broth is extracted multiple times with an organic solvent like ethyl acetate.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.[4]

-

Purification: The crude extract is subjected to column chromatography on silica gel. A step-gradient or linear gradient of solvents (e.g., hexanes/ethyl acetate) is used to separate the different metabolites.

-

Further Purification: Fractions containing compounds of interest may require further purification using techniques like preparative TLC or HPLC to isolate pure this compound derivatives.

Quantitative Data on Biological Activities

This compound derivatives have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |

| This compound-4-one derivative 22 | Candida albicans | 0.5 | [6] |

| 6-alkyl-indolo-[3,2-c]-2H-thiochroman 18 | Candida albicans | 4 | [7] |

| 6-alkyl-indolo-[3,2-c]-2H-thiochroman 18 | Cryptococcus neoformans | 4 | [7] |

| Spiro-indoline thiochromane 17 | Candida neoformans | 8 | [7] |

| This compound-oxime derivative 12f | Fusarium solani | - | [8] |

| This compound-oxime derivative 12g | Fusarium solani | - | [8] |

Note: Specific MIC values for 12f and 12g against F. solani were not provided in the abstract, but they were noted to have excellent protective effects.[8]

Table 2: Antibacterial and Antileishmanial Activities

| Compound/Derivative | Target | EC₅₀/IC₅₀/MIC | Reference |

| This compound-4-one derivative 11 | Xanthomonas oryzae pv. oryzae (Xoo) | 24 μg/mL (EC₅₀) | [7] |

| This compound-4-one derivative 11 | Xanthomonas axonopodis pv. citri (Xac) | 30 μg/mL (EC₅₀) | [7] |

| Spiro pyrrolidine thiochromanone 8 | Bacillus subtilis | 32 μg/mL (MIC) | [9] |

| This compound-4-one derivative 32 | Leishmania panamensis | 3.24 μM (EC₅₀) | [6] |

Table 3: Anticancer and Estrogen Receptor Modulating Activity

| Compound/Derivative | Activity | Cell Line/Target | IC₅₀/Potency | Reference |

| Compound 51 | SERD and Antagonist | Wild-type and mutant ERα | Highly potent | [10] |

| Compounds 14b and 24b | Pure Antiestrogens | Estrogen Receptor (ER) | Similar to ICI182,780 | [11] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for chemical synthesis and purification.

Caption: Workflow for biocatalytic synthesis and isolation.

Signaling Pathways

Some this compound derivatives exert their antifungal effects by inhibiting N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability.[7][12] This inhibition disrupts the function of essential N-myristoylated proteins, leading to cell death.

Caption: Inhibition of NMT by this compound derivatives.

In oncology, certain this compound derivatives function as Selective Estrogen Receptor Degraders (SERDs). They bind to the estrogen receptor (ERα) and induce its degradation, thereby depleting a key signaling pathway in hormone-sensitive breast cancers.[10][13]

Caption: Estrogen receptor degradation by this compound SERDs.

References

- 1. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Biotransformation of this compound Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 8. Design and synthesis of some novel structurally diverse this compound derivatives as fungicides against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of this compound Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of this compound and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound-4-one Derivatives [jstage.jst.go.jp]

- 13. Item - Discovery of this compound Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - figshare - Figshare [figshare.com]

The Rising Therapeutic Potential of Thiochromans: A Technical Guide to Their Biological Activities

For Immediate Release

A comprehensive technical guide detailing the diverse biological activities of thiochroman compounds has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of this versatile class of sulfur-containing heterocycles, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] The presence of a sulfur atom within the heterocyclic ring imparts unique chemical properties that contribute to their ability to interact with various biological targets, making them promising candidates for the development of novel therapeutics.[3] This guide synthesizes current research to offer a detailed overview of their biological potential.

Anticancer Activity: Targeting Proliferation and Survival

This compound derivatives have shown notable anticancer activity against a range of human cancer cell lines.[3] Their mechanisms of action are multifaceted and include the inhibition of key signaling pathways involved in cell growth and survival, induction of apoptosis, and prevention of metastasis.[3]

Several studies have reported the efficacy of this compound-based compounds in inhibiting tumor cell proliferation. For instance, spirooxindole pyrrolidine-grafted thiochromene derivatives have been evaluated for their anti-proliferative activity against the PC3 prostate cancer cell line.[3] One derivative, compound 50, which incorporates a C-5 chlorine atom on the isatin moiety and a para-trifluoromethylphenyl group, exhibited a half-maximal inhibitory concentration (IC50) value of 8.4 ± 0.5 μM.[3] In another study, benzothiopyranoindole derivatives were assessed against HeLa (cervix adenocarcinoma), A-431 (squamous carcinoma), and MSTO-211H (biphasic mesothelioma) cell lines, with one compound demonstrating potent GI50 values ranging from 0.31 to 0.82 μM.[3]

Furthermore, some this compound derivatives act as selective estrogen receptor degraders (SERDs), representing a promising strategy for treating endocrine-resistant breast cancer.[4][5] These compounds work by antagonizing and degrading the estrogen receptor α (ERα), thereby depleting the ER signaling pathway.[5] One such bifunctional compound has shown broad activity against wild-type ERα and clinically relevant mutants, exhibiting favorable pharmacokinetic properties and significant tumor growth suppression in a tamoxifen-resistant xenograft model.[5]

Key Signaling Pathways in Anticancer Activity

The anticancer effects of this compound compounds are often attributed to their ability to modulate critical signaling pathways. The ERK-MAPK pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, is a key target for some this compound derivatives.[3] Additionally, some compounds exert their effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3]

Antimicrobial Activity: A Broad Spectrum of Action

This compound compounds have demonstrated significant potential as antimicrobial agents, with activity against a wide range of bacteria and fungi.[1][2] The thiochromanone scaffold, in particular, has been a foundation for the development of potent antimicrobial derivatives.[3][6]

Antibacterial Activity

Several this compound-4-one derivatives have been synthesized and evaluated for their in vitro antibacterial activity.[7][8][9] For example, novel this compound-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties have shown efficacy against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[8] One compound, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)this compound-4-one O-methyl oxime (7a), exhibited EC50 values of 17 and 28 μg/mL against Xoo and Xac, respectively, outperforming commercial bactericides like Bismerthiazol and Thiodiazole copper.[8] Another study on thiochromanone derivatives with a carboxamide moiety also reported excellent in vitro activity against Xoo, Xoc, and Xac, with EC50 values of 15, 19, and 23 μg/mL, respectively, for compound 4e.[9] Spiro pyrrolidines incorporating a this compound-4-one moiety have also displayed potent antibacterial activity, with one derivative showing minimum inhibitory concentration (MIC) values of 32 μg mL−1 against Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, and Enterococcus faecalis.[3]

Antifungal Activity

The antifungal properties of this compound derivatives are also well-documented.[3][8] this compound-4-one derivatives have been investigated as inhibitors of N-myristoyltransferase (NMT), a validated target for fungal infections.[3] Compound 22 from this series showed potent activity, particularly against Candida albicans, with MIC values as low as 0.5 μg mL−1.[3] Spiro-indoline thiochromane derivatives have also been identified as potent inhibitors of invasive fungi, with one compound exhibiting an MIC of 8 μg mL−1 against Candida neoformans.[3] Furthermore, some this compound-4-one derivatives have shown better in vitro antifungal activity against Botrytis cinerea than the commercial fungicide Carbendazim.[8]

| Compound Class | Target Organism(s) | Activity Metric | Value | Reference |

| This compound-4-one pyrazole derivative | Bacillus subtilis | Growth Inhibition | Most effective in series | [7] |

| Spiro pyrrolidine-thiochroman-4-one | B. subtilis, S. epidermidis, S. aureus, E. faecalis | MIC | 32 μg/mL | [3] |

| This compound-4-one-acylhydrazone | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 15 μg/mL | [3] |

| This compound-4-one-carboxamide (7a) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 17 μg/mL | [8] |

| This compound-4-one-carboxamide (7a) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 28 μg/mL | [8] |

| This compound-4-one-carboxamide (4e) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 15 μg/mL | [9] |

| This compound-4-one-carboxamide (4e) | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50 | 19 μg/mL | [9] |

| This compound-4-one-carboxamide (4e) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 23 μg/mL | [9] |

| This compound-4-one derivative (22) | Candida albicans | MIC | 0.5 μg/mL | [3] |

| Spiro-indoline thiochromane | Candida neoformans | MIC | 8 μg/mL | [3] |

| 6-alkyl-indolo-[3,2-c]-2H-thiochroman | Candida albicans | MIC | 4 μg/mL | [3] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound derivatives have been investigated as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] Spiro thiochromene–oxindoles have been synthesized and evaluated for their anti-inflammatory activity and potential as COX-2 inhibitors.[10] In an in vitro assay, these compounds demonstrated moderate to high efficacy in inhibiting bovine serum albumin (BSA) denaturation, a marker for anti-inflammatory potential.[10] Certain compounds exhibited inhibition rates between 90.97% and 95.45% at a concentration of 800 μg/mL, with IC50 values ranging from 127.477 to 285.806 μg/mL.[10] In silico docking studies revealed that these compounds displayed strong binding affinities towards COX-2, suggesting their potential as selective COX-2 inhibitors.[10]

Antioxidant Properties

Some this compound-related compounds have been noted for their antioxidant properties.[11][12] Thiamine, which can be oxidized to thiochrome, has been shown to inhibit lipid peroxidation in rat liver microsomes and the free radical oxidation of oleic acid.[12] The antioxidant effect is believed to be related to the transfer of hydrogen ions from the pyrimidine and thiazole rings to reactive substrates.[12] While direct studies on the antioxidant properties of a wide range of this compound derivatives are less prevalent in the initial findings, the structural similarity to chromanols, which are known antioxidants, suggests this as a promising area for future investigation.[13]

Experimental Protocols

A crucial aspect of drug discovery and development is the ability to reliably assess the biological activity of synthesized compounds. Below are outlines of common experimental protocols used to evaluate the activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.

Antibacterial Activity: Microdilution Method for MIC Determination

The microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The this compound compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: BSA Denaturation Inhibition Assay

This assay provides a preliminary screening of the anti-inflammatory activity of compounds by measuring their ability to inhibit thermally induced protein denaturation.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, bovine serum albumin (BSA) solution (e.g., 1% w/v), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

-

Incubation: The mixtures are incubated at a physiological temperature (e.g., 37°C) for 20 minutes.

-

Denaturation Induction: Denaturation is induced by heating the mixtures at a higher temperature (e.g., 72°C) for 5 minutes.

-

Cooling and Absorbance Measurement: The mixtures are cooled, and the turbidity is measured spectrophotometrically at a specific wavelength (e.g., 660 nm). A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

-

Inhibition Calculation: The percentage inhibition of protein denaturation is calculated relative to the control.

Conclusion and Future Directions

The body of research on this compound compounds clearly indicates their significant potential in various therapeutic areas.[1][2][14] The versatility of the this compound scaffold allows for extensive chemical modifications, which can be leveraged to enhance potency, selectivity, and pharmacokinetic properties.[1][3] Structure-activity relationship (SAR) studies have highlighted the importance of specific substituents and their positions on the this compound ring for biological activity.[1][2] Future research should focus on elucidating the precise molecular mechanisms of action for promising lead compounds, optimizing their drug-like properties, and advancing them through preclinical and clinical development. The continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a range of diseases.

References

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights | Semantic Scholar [semanticscholar.org]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with this compound-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of some derivatives of this compound-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant properties of thiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

The Ascendant Scaffold: Preliminary Structure-Activity Relationship (SAR) Studies of Thiochroman Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiochroman scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. This compound analogs have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and endocrine-modulating effects. This technical guide provides a comprehensive overview of the preliminary structure-activity relationship (SAR) studies of various this compound derivatives, summarizing key quantitative data, detailing experimental protocols for their biological evaluation, and visualizing relevant biological pathways and experimental workflows.

Quantitative SAR Data

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the this compound core. The following tables summarize the quantitative data from various studies, providing a comparative view of the potency of different analogs across a range of biological targets.

Table 1: Antibacterial and Antifungal Activity of this compound Analogs

| Compound ID | Target Organism | Assay Type | Activity (MIC/EC50 in µg/mL) | Reference |

| Pyrazole derivative | Bacillus subtilis | In vitro growth inhibition | Most effective inhibitor | [1] |

| 4e | Xanthomonas oryzae pv. oryzae (Xoo) | Turbidimeter test | 15 | [2] |

| Xanthomonas oryzae pv. oryzicolaby (Xoc) | Turbidimeter test | 19 | [2] | |

| Xanthomonas axonopodis pv. citri (Xac) | Turbidimeter test | 23 | [2] | |

| 3b | Botryosphaeria dothidea | In vitro antifungal assay | Moderate activity at 50 µg/mL | [2] |

Table 2: Anti-leishmanial Activity of this compound-4-one Derivatives

| Compound ID | Target Organism | Assay Type | Activity (EC50 in µM) | Selectivity Index (SI) | Reference |

| 4h, 4i, 4j, 4k, 4l, 4m | Leishmania panamensis (intracellular amastigotes) | In vitro antileishmanial assay | < 10 | > 100 for 4j and 4l | [3][4] |

| 11a | Leishmania | In vitro antileishmanial assay | 10.5 | Not Reported | [5] |

| 11e | Leishmania | In vitro antileishmanial assay | 7.2 | Not Reported | [5] |

Table 3: Anticancer and Estrogen Receptor Modulating Activity of this compound Analogs

| Compound ID | Target | Assay Type | Activity (IC50/EC50) | Notes | Reference |

| 14b | Estrogen Receptor (ER) | In vitro and in vivo antiestrogen activity | Similar to ICI182,780 | Pure antiestrogen, downregulates ER | [6] |

| 24b | Estrogen Receptor (ER) | In vitro and in vivo antiestrogen activity | Similar to ICI182,780 | Pure antiestrogen, downregulates ER | [6] |

| 51 | Estrogen Receptor α (ERα) | ER degradation and antagonism | Potent degrader and antagonist | Orally active, brain penetrant | [7][8] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of SAR data. The following sections provide methodologies for the key bioassays cited in the studies of this compound analogs.

Antibacterial Activity Assay (Turbidimetric Method)

This method assesses the ability of a compound to inhibit bacterial growth by measuring the turbidity of the bacterial suspension.[2]

-

Inoculum Preparation: Bacterial strains are cultured in a suitable broth medium to a specific optical density, corresponding to a known cell concentration (e.g., 10^6 CFU/mL).

-

Assay Procedure:

-

A 96-well microtiter plate is used.

-

Serial dilutions of the test compounds are prepared in the broth medium in the wells.

-

A standardized bacterial inoculum is added to each well.

-

Control wells containing only the medium (sterility control) and medium with inoculum (growth control) are included.

-

The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

-

-

Data Analysis: The turbidity of each well is measured using a microplate reader at a specific wavelength (e.g., 600 nm). The percentage of growth inhibition is calculated relative to the growth control. The EC50 value, the concentration of the compound that inhibits 50% of bacterial growth, is then determined.

Antifungal Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[2]

-

Inoculum Preparation: Fungal spores or yeast cells are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard.

-

Assay Procedure:

-

Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

The standardized fungal inoculum is added to each well.

-

A drug-free well serves as a growth control.

-

The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Anti-leishmanial Activity Assay (Intracellular Amastigote Assay)

This assay evaluates the efficacy of compounds against the clinically relevant intracellular stage of the Leishmania parasite.[3][4][5]

-

Cell Culture and Infection:

-

A macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in 96-well plates.

-

The macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.

-

-

Compound Treatment: After infection, the cells are treated with various concentrations of the test compounds and incubated for a further period (e.g., 72 hours).

-

Quantification of Amastigotes: The number of intracellular amastigotes is quantified. This can be done by:

-

Microscopy: Fixing and staining the cells and manually counting the number of amastigotes per macrophage.

-

High-Content Imaging: Using automated microscopy and image analysis software to quantify infection rates.

-

-

Data Analysis: The percentage of infection inhibition is calculated for each compound concentration relative to a vehicle control. The EC50 value is determined from the dose-response curve. Cytotoxicity against the host macrophage cell line is also assessed to determine the selectivity index (SI = CC50 for host cells / EC50 for amastigotes).

Anticancer Activity Assay (MCF-7 Cell Proliferation Assay)

This assay measures the effect of compounds on the proliferation of the estrogen receptor-positive human breast cancer cell line, MCF-7.

-

Cell Culture: MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds.

-

The plates are incubated for a period of time (e.g., 72 hours).

-

-

Cell Viability Measurement: Cell proliferation is assessed using a viability assay, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

SRB (Sulforhodamine B) Assay: Measures total protein content.

-

-

Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Estrogen Receptor (ER) Binding Assay

This assay determines the ability of a compound to bind to the estrogen receptor.[6]

-

Receptor Preparation: Cytosol containing the estrogen receptor is prepared from a suitable source, such as rat uteri or ER-expressing cell lines.

-

Competitive Binding:

-

A constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by filtration or dextran-coated charcoal adsorption.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is calculated.

Visualizations: Pathways and Workflows

To better understand the logical relationships and experimental processes, the following diagrams have been generated using the DOT language.

Caption: General workflow for antimicrobial activity testing of this compound analogs.

References

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. youtube.com [youtube.com]

- 6. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of this compound Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of Thiochroman: An In-depth Technical Guide to NMR and Mass Spectrometry Characterization

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of Thiochroman, a sulfur-containing heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the detailed analysis of this compound's molecular structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a foundational blueprint for its identification and further investigation.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. A thorough understanding of their structural and electronic properties is paramount for the rational design of new therapeutic agents. This guide details the application of fundamental spectroscopic techniques—NMR and MS—to elucidate the structure of the parent this compound molecule. Due to the limited availability of direct experimental spectroscopic data for this compound, this guide integrates predicted data with available experimental data from closely related derivatives, namely this compound-4-one and this compound-4-ol, to provide a robust analytical framework.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlation signals, a complete structural assignment of this compound can be achieved.

Predicted ¹H and ¹³C NMR Data for this compound

In the absence of direct experimental spectra for this compound, computational prediction methods provide valuable insights into its expected NMR spectroscopic features. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.10 | t | 6.5 |

| H-3 | 2.15 | m | - |

| H-4 | 2.90 | t | 6.5 |

| H-5 | 7.15 | d | 7.5 |

| H-6 | 7.00 | t | 7.5 |

| H-7 | 7.10 | t | 7.5 |

| H-8 | 6.95 | d | 7.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-2 | 26.0 |

| C-3 | 25.5 |

| C-4 | 29.0 |

| C-4a | 128.0 |

| C-5 | 130.0 |

| C-6 | 126.5 |

| C-7 | 125.0 |

| C-8 | 124.0 |

| C-8a | 135.0 |

Experimental NMR Data for this compound Derivatives

To substantiate the predicted data, experimental NMR data from this compound-4-one are presented below. The presence of the carbonyl group in this compound-4-one significantly influences the chemical shifts of the neighboring protons and carbons, providing a valuable comparison.[1]

Table 3: Experimental ¹H NMR Data for this compound-4-one [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.20 | t | 6.0 |

| H-3 | 2.94 | t | 6.0 |

| H-5 | 8.07 | dd | 7.9, 1.6 |

| H-6 | 7.23 | td | 7.2, 1.3 |

| H-7 | 7.33 | t | 8.0 |

| H-8 | 7.14 | d | 7.9 |

Mass Spectrometry Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Proposed Mass Fragmentation Pattern of this compound

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 150. The fragmentation pattern is anticipated to be driven by the stability of the resulting fragments, primarily involving the cleavage of the heterocyclic ring and the loss of small neutral molecules.

Table 4: Proposed Mass Fragmentation of this compound

| m/z | Proposed Fragment |

| 150 | [C₉H₁₀S]⁺ (Molecular Ion) |

| 135 | [C₈H₇S]⁺ (Loss of CH₃) |

| 122 | [C₇H₆S]⁺ (Loss of C₂H₄) |

| 117 | [C₈H₅]⁺ (Loss of SH) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring NMR and Mass Spectrometry data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-32.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Reference: Residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters will be used to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

Inlet System: Direct infusion or Gas Chromatography (GC) for sample introduction.

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical approach to the spectroscopic characterization of this compound.

Caption: Experimental Workflow for this compound Characterization.

Caption: Logical Approach for Spectroscopic Structure Elucidation.

References

The Therapeutic Renaissance of Thiochromans: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiochroman scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this compound derivatives, focusing on their anticancer, anti-inflammatory, and anti-leishmanial properties. It offers a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to empower researchers in the pursuit of novel this compound-based therapeutics.

Quantitative Biological Activity of this compound Derivatives

The therapeutic efficacy of various this compound derivatives has been quantified across numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potential.

Table 1: Anticancer Activity of this compound-4-one Derivatives

| Compound Class | Cell Line | Parameter | Value | Reference |

| 3-Arylidene-thiochroman-4-ones | Various (NCI-60 Panel) | GI₅₀ | Micromolar to Sub-micromolar range | [1][2] |

| This compound-based SERDs | MCF-7 (Breast Cancer) | IC₅₀ (ERα degradation) | Nanomolar range | [3] |

| Spiro pyrrolidines with this compound-4-one | MGC-803 (Gastric Cancer) | IC₅₀ | 6.93 µM | [4] |

| Spiro pyrrolidines with this compound-4-one | T-24 (Bladder Cancer) | IC₅₀ | 5.01 µM | [4] |

| Spiro pyrrolidines with this compound-4-one | NCI-H460 (Lung Cancer) | IC₅₀ | 25.20 µM | [4] |

| Spiro pyrrolidines with this compound-4-one | HepG2 (Liver Cancer) | IC₅₀ | 5.26 µM | [4] |

Table 2: Anti-inflammatory and Anti-leishmanial Activity of this compound Derivatives

| Compound Class | Assay | Parameter | Value | Reference |

| Spiro thiochromene–oxindoles | BSA Denaturation Inhibition | Binding Energy (COX-2) | -8.6 to -8.9 kcal/mol | [5] |

| This compound-4-one vinyl sulfones | Leishmania panamensis amastigotes | EC₅₀ | As low as 3.23 µM | [6] |

| 2H-thiochroman derivatives | Leishmania donovani | EC₅₀ | Potent activity reported | [4] |

Detailed Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery. This section provides detailed protocols for the synthesis and biological evaluation of this compound derivatives based on published literature.

Synthesis of 3-[3/4-(2-Aryl-2-oxoethoxy)arylidene]this compound-4-one Derivatives

This protocol outlines a multi-step synthesis for a class of this compound derivatives with demonstrated anticancer activity.[1][5][7]

-

Step i: Synthesis of 3-(Phenylthio)propanoic Acid.

-

React thiophenol with an appropriate acrylic acid derivative in a suitable solvent such as tetrahydrofuran (THF).

-

Use a catalytic amount of a strong base like Triton-B.

-

Reflux the reaction mixture for 30 minutes.

-

Isolate and purify the resulting 3-(phenylthio)propanoic acid.

-

-

Step ii: Intramolecular Friedel-Crafts Acylation to form this compound-4-one.

-

Treat the 3-(phenylthio)propanoic acid with a mixture of acetic acid and hydrochloric acid.

-

Heat the reaction mixture to 160-170 °C to induce cyclization.

-

Alternatively, use polyphosphoric acid (PPA) at 50-100 °C for 3-4 hours.

-

Isolate and purify the this compound-4-one intermediate.

-

-

Step iii: Aldol Condensation to form 3-(Hydroxyarylidene)this compound-4-one.

-

React the this compound-4-one with a hydroxybenzaldehyde derivative in n-butanol.

-

Use a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 1 hour.

-

Isolate and purify the resulting aldol condensation product.

-

-

Step iv: Etherification to Yield the Final Product.

-

React the 3-(hydroxyarylidene)this compound-4-one with a 2-bromoacetophenone derivative in acetone.

-

Use potassium carbonate (K₂CO₃) as the base.

-

Reflux the reaction mixture for 6 hours.

-

Evaporate the solvent and purify the final 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]this compound-4-one derivative.

-

NCI-60 Human Tumor Cell Line Screen for Anticancer Activity

This protocol is based on the standardized screening methodology of the National Cancer Institute (NCI).[8][9][10][11]

-

Cell Culture: Maintain the 60 human cancer cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours.

-

Single-Dose Screening:

-

Add the test compound at a single concentration of 10⁻⁵ M to the wells.

-

Incubate for 48 hours.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain with Sulforhodamine B (SRB).

-

Measure the absorbance to determine cell viability.

-

Compounds meeting specific growth inhibition criteria proceed to the five-dose screen.

-

-

Five-Dose Screening:

-

Expose the cell lines to the test compound at five 10-fold serial dilutions (e.g., 10⁻⁴ M to 10⁻⁸ M).

-

Incubate for 48 hours.

-

Perform the SRB assay as described above.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) values.

-

In Vitro Anti-inflammatory Activity: Heat-Induced BSA Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of bovine serum albumin (BSA), a hallmark of inflammation.[12][13][14][15]

-

Preparation of Solutions:

-

Prepare a 0.2% w/v solution of BSA in Tris Buffer Saline (TBS), pH 6.8.

-

Prepare stock solutions of the test this compound derivatives and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microcentrifuge tube, mix 450 µL of the BSA solution with 50 µL of the test compound solution at various concentrations.

-

For the control, add 50 µL of the solvent instead of the test compound.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cool the tubes to room temperature.

-

Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Determine the IC₅₀ value, which is the concentration of the test compound required to inhibit 50% of BSA denaturation.

-

In Vitro Anti-leishmanial Activity Assay using U-937 Cell Line

This protocol describes the evaluation of anti-leishmanial activity against intracellular amastigotes in a human monocytic cell line.[6][16][17][18]

-

Cell Culture and Differentiation:

-

Culture U-937 human monocytic cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum.

-

Induce differentiation into a macrophage-like phenotype by treating the cells with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

-

Infection with Leishmania Promastigotes:

-

Wash the differentiated U-937 cells and infect them with stationary-phase Leishmania promastigotes at a parasite-to-cell ratio of approximately 10:1.

-

Incubate for 4-6 hours to allow for phagocytosis.

-

Wash the cells to remove extracellular parasites.

-

-

Drug Treatment:

-

Add fresh medium containing various concentrations of the test this compound derivatives to the infected cells.

-

Include a positive control (e.g., amphotericin B) and a negative control (vehicle).

-

Incubate for 72 hours.

-

-

Quantification of Intracellular Amastigotes:

-

Fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the percentage of infection and the number of amastigotes per infected cell.

-

Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50%.

-

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their discovery and evaluation.

References

- 1. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. revvity.co.jp [revvity.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. dctd.cancer.gov [dctd.cancer.gov]

- 11. dctd.cancer.gov [dctd.cancer.gov]

- 12. journal.ummat.ac.id [journal.ummat.ac.id]

- 13. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 14. plantarchives.org [plantarchives.org]

- 15. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human monocytic U937 cells transfected with human hepatic inducible nitric oxide synthase exhibit leishmanicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. U937 (cell line) - Wikipedia [en.wikipedia.org]

- 18. The human macrophage cell line U937 as an in vitro model for selective evaluation of mycobacterial antigen-specific cytotoxic T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

Thiochroman as a privileged scaffold in drug discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiochroman scaffold, a sulfur-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique stereoelectronic properties and synthetic tractability have positioned it as a versatile core for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse biological activities with quantitative data, key experimental protocols, and the signaling pathways it modulates.

Introduction to a Privileged Scaffold

Privileged scaffolds are molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target.[1] The this compound skeleton, a benzothiopyran ring system, exemplifies this concept, demonstrating a remarkable ability to serve as a foundation for potent and selective modulators of various biological targets.[2][3] The incorporation of a sulfur atom in the heterocyclic ring, in place of an oxygen atom found in the related chroman scaffold, imparts distinct physicochemical properties.[4] These include altered lipophilicity, hydrogen bonding capacity, and metabolic stability, which can be strategically exploited in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[4]

This compound derivatives have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][3][5] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with specific biological targets.

Synthesis of the this compound Core

The construction of the this compound framework can be achieved through several synthetic strategies, often starting from readily available thiophenol derivatives. Common approaches include:

-

Intramolecular Friedel-Crafts Acylation: This is a classical method involving the reaction of 3-(phenylthio)propanoic acids, which can be cyclized in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid to yield the corresponding this compound-4-one.[6][7]

-

Palladium-Catalyzed Carbonylative Heteroannulation: A more modern and efficient one-pot approach involves the palladium-catalyzed reaction of a 2-iodothiophenol with an allene and carbon monoxide to directly form the substituted this compound-4-one core.[8]

-

[3+3] Annulation Reactions: This method provides a route to 4-aminothiochromans through the reaction of aminocyclopropanes with thiophenols under mild conditions.[9]

-

Michael Addition and Cyclization: The synthesis can also proceed via a Michael addition of a thiophenol to an α,β-unsaturated carboxylic acid, followed by an intramolecular cyclization to form the this compound-4-one.[10]

These synthetic routes offer a high degree of flexibility, allowing for the introduction of a wide array of substituents on both the aromatic and heterocyclic rings, which is crucial for structure-activity relationship (SAR) studies.

Diverse Biological Activities of this compound Derivatives

The therapeutic potential of the this compound scaffold is underscored by the extensive research documenting its efficacy in various disease models. The following sections summarize the key biological activities, with quantitative data presented in structured tables for comparative analysis.

Anticancer Activity

This compound derivatives have exhibited significant cytotoxic and antiproliferative activity against a range of human cancer cell lines.[11][12] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Dispiro-indeno pyrrolidine/pyrrolothiazole–this compound hybrid (Compound 40) | CCRF-CEM (Leukemia) | IC50 | 45.79 µM | [5] |

| Thiochromen-4-one derivative (Compound 52) | MGC-803 (Gastric) | IC50 | 6.93 µM | |

| Thiochromen-4-one derivative (Compound 52) | T-24 (Bladder) | IC50 | 5.01 µM | |

| Thiochromen-4-one derivative (Compound 52) | HepG2 (Liver) | IC50 | 5.26 µM | |

| Spirochromanone derivative (Csp 12) | B16F10 (Melanoma) | IC50 | 4.34 µM | [13] |

| Spirochromanone derivative (Csp 18) | MCF-7 (Breast) | IC50 | Not specified, but potent | [13] |

| Selective Estrogen Receptor Degrader (Compound 51) | MCF-7 Tam1 (Tamoxifen-resistant Breast Cancer) | In vivo | Significant tumor growth suppression | [14][15] |

Antimicrobial Activity

The this compound scaffold has been successfully utilized to develop potent antibacterial and antifungal agents.[2][5] These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell membrane integrity.[3][5]

Table 2: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Reference |

| This compound-4-one carboxamide derivative (Compound 11) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 24 µg/mL | [5] |

| This compound-4-one carboxamide derivative (Compound 11) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 30 µg/mL | [5] |

| Spiro pyrrolidine this compound-4-one (Compound 8) | Bacillus subtilis | MIC | 32 µg/mL | [5] |

| Spiro pyrrolidine this compound-4-one (Compound 8) | Staphylococcus epidermidis | MIC | 32 µg/mL | [5] |

| Thiochromanone derivative (Compound 4e) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 15 µg/mL | [16] |

| Thiochromanone derivative (Compound 4e) | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50 | 19 µg/mL | [16] |

| Thiochromanone derivative (Compound 4e) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 23 µg/mL | [16] |

Table 3: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |

| 2-(indole-3-yl)-thiochroman-4-one (Compound 20) | Candida albicans | MIC | 4 µg/mL | [5] |

| This compound-4-one derivative (Compound 22) | Candida albicans | MIC | 0.5 µg/mL | |

| This compound-4-one derivative | Candida neoformans | MIC | Low µg/mL range | [5] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and this compound derivatives have been investigated as potential anti-inflammatory agents.[17][18] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[17]

Table 4: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| Spiro thiochromene–oxindole (Compound 4e) | COX-2 Inhibition (in silico) | Binding Energy | -8.9 kcal/mol | [17] |

| Spiro thiochromene–oxindole (Compound 4k) | COX-2 Inhibition (in silico) | Binding Energy | -8.7 kcal/mol | [17] |

| Spiro thiochromene–oxindole (Compound 4h) | COX-2 Inhibition (in silico) | Binding Energy | -8.6 kcal/mol | [17] |

Antiviral and Antiparasitic Activities

The therapeutic reach of thiochromans extends to infectious diseases caused by viruses and parasites.

Table 5: Antiviral and Antiparasitic Activity of this compound Derivatives

| Compound/Derivative | Target | Activity Metric | Value | Reference |

| Aminothiochromane derivative (Compound 26) | HIV-1 Protease | IC50 | 47 nM | |

| This compound-4-one vinyl sulfone (Compound 32) | Leishmania panamensis | EC50 | 3.24 µM | [4] |

| 4H-Thiochromen-4-one-1,1-dioxide (Compound 30) | Leishmania donovani | EC50 | Potent activity reported |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives, synthesized from the literature.

General Synthesis of this compound-4-ones via Palladium-Catalyzed Carbonylative Heteroannulation

This protocol describes a one-pot synthesis of substituted this compound-4-ones.[8]

Materials:

-

2-Iodothiophenol

-

Appropriate allene (e.g., 3-methyl-1,2-butadiene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N-Ethyldiisopropylamine (DIPEA)

-

Anhydrous benzene

-

Carbon monoxide (CO) gas

-

High-pressure reactor

Procedure:

-

To a high-pressure reactor equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol %) and dppf (5 mol %).[8]

-

Under an inert atmosphere (e.g., argon), add 2-iodothiophenol (1.0 mmol), anhydrous benzene (5 mL), DIPEA (1.5 mmol), and the allene (3.0 mmol).[8]

-

Seal the reactor and purge with CO gas several times.[8]

-

Pressurize the reactor with CO to 400 psi.[8]

-

Place the reactor in a preheated oil bath at 100 °C and stir the reaction mixture for 24 hours.[8]

-

After completion, cool the reactor to room temperature and carefully vent the CO in a well-ventilated fume hood.[8]

-

Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound-4-one derivative.[8]

In Vitro Antibacterial Activity Assay (Turbidimeter Test)

This method is used to determine the antibacterial activity of this compound derivatives against bacterial plant pathogens like Xanthomonas species.[16]

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (Xoo, Xoc, Xac)

-

Nutrient broth (NB) medium

-

Bismerthiazol and Thiodiazole copper (positive controls)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-